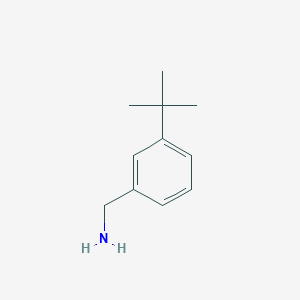

(3-(tert-Butyl)phenyl)methanamine

Description

(3-(tert-Butyl)phenyl)methanamine (CAS: 140401-55-4), also known as 3-tert-butylbenzylamine, is a primary amine characterized by a phenyl ring substituted with a tert-butyl group at the meta position and a methanamine (-CH2NH2) functional group. Its molecular formula is C11H17N, with a molecular weight of 163.26 g/mol. The tert-butyl group confers steric bulk and lipophilicity, making the compound valuable in medicinal chemistry and organic synthesis as an intermediate for designing kinase inhibitors, agrochemicals, and bioactive molecules .

Properties

IUPAC Name |

(3-tert-butylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPETYCDJGPTICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429090 | |

| Record name | 3-tert-butylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140401-55-4 | |

| Record name | 3-tert-butylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)phenyl)methanamine typically involves the reaction of 3-tert-butylbenzyl chloride with ammonia or an amine under suitable conditions. One common method is the nucleophilic substitution reaction where 3-tert-butylbenzyl chloride reacts with ammonia in the presence of a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of (3-(tert-Butyl)phenyl)methanamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same nucleophilic substitution reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

Organic Synthesis

(3-(tert-Butyl)phenyl)methanamine serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules and can be transformed into various derivatives that have applications in pharmaceuticals and agrochemicals. The steric effects of the tert-butyl group can enhance selectivity in synthetic reactions, making it a crucial component in developing new compounds .

Biological Research

Research indicates that (3-(tert-Butyl)phenyl)methanamine exhibits potential biological activities due to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and engage in electrostatic interactions, influencing enzyme activity and receptor binding. This characteristic suggests its utility in drug development and therapeutic interventions.

Potential Biological Activities:

- Antimicrobial Properties: Similar compounds have shown varying degrees of antimicrobial activity, indicating that (3-(tert-Butyl)phenyl)methanamine may also possess such properties.

- Anticancer Activity: Preliminary studies suggest that it may interact with cancer-related pathways, making it a candidate for further exploration in cancer therapy .

Pharmacology

The compound's binding affinity to specific receptors can be influenced by the steric effects introduced by the tert-butyl group. This feature enhances its selectivity towards certain biological targets, which is critical for developing selective drugs with fewer side effects. Its structure allows it to potentially inhibit or activate biological pathways through interactions with enzymes or receptors .

Case Studies

Case Study 1: Drug Development

In a study focusing on enzyme inhibition, researchers explored the interaction of (3-(tert-Butyl)phenyl)methanamine with specific enzymes involved in metabolic pathways. The findings suggested that modifications to the compound could enhance its inhibitory potency, paving the way for novel therapeutic agents targeting metabolic disorders .

Case Study 2: Antimicrobial Research

Another investigation assessed the antimicrobial efficacy of (3-(tert-Butyl)phenyl)methanamine against various bacterial strains. Results indicated promising activity, warranting further exploration into its mechanism of action and potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)phenyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

(4-(tert-Butyl)phenyl)methanamine

- Structure : The tert-butyl group is at the para position on the phenyl ring.

- Applications : Used in Schiff base formation (e.g., N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine ), which has applications in catalysis and materials science .

Substituent Variations

(3-(1H-Pyrazol-1-yl)phenyl)methanamine

- Structure : A pyrazole ring replaces the tert-butyl group.

- Key Differences : The pyrazole introduces hydrogen-bonding capability and aromaticity, improving interactions with enzyme active sites.

- Applications : Investigated in kinase inhibitor design (e.g., compound 13au in ), with yields up to 91% in reductive amination reactions .

1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine

- Structure : Chloro and trifluoromethoxy groups at positions 3 and 4.

- Key Differences : Electron-withdrawing substituents enhance electrophilic reactivity and metabolic stability.

- Applications: Potential agrochemical applications due to halogenated motifs .

(3-(Cyclohexylmethoxy)phenyl)methanamine

- Structure : A cyclohexylmethoxy group replaces the tert-butyl substituent.

- Key Differences : The cyclohexyl group increases hydrophobicity, favoring membrane permeability in drug candidates.

- Applications : Studied for pharmacological properties in medicinal chemistry .

Functional Group Modifications

N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (5f)

- Structure : A Schiff base derivative of (4-(tert-butyl)phenyl)methanamine.

- Key Differences : Imine formation alters electronic properties, enabling coordination with metal catalysts.

- Applications : Used in ambient-temperature oxidation reactions .

Key Research Findings

Steric and Electronic Effects :

- The meta-tert-butyl group in (3-(tert-Butyl)phenyl)methanamine creates steric hindrance, limiting rotational freedom and enhancing selectivity in enzyme inhibition .

- Pyrazole-substituted analogs exhibit higher yields (e.g., 91% for 13au ) due to favorable reaction kinetics .

Pharmacological Relevance :

- Hydrophobic substituents (e.g., cyclohexylmethoxy) improve blood-brain barrier penetration, making such derivatives candidates for CNS-targeted drugs .

- Halogenated variants (e.g., trifluoromethoxy) are prioritized in agrochemicals for resistance management .

Safety Profiles :

- Methanamine derivatives generally require careful handling due to risks of skin/eye irritation (e.g., (2,4,6-Trimethoxyphenyl)methanamine in ) .

Biological Activity

(3-(tert-Butyl)phenyl)methanamine, also known as 3-tert-Butyl-benzylamine, is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group attached to a phenyl ring, influences its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of (3-(tert-Butyl)phenyl)methanamine is C11H17N. The presence of the bulky tert-butyl group provides steric hindrance that can affect the compound's interactions with biological molecules. This structural feature may enhance its selectivity towards specific receptors and enzymes, making it a candidate for further pharmacological exploration .

The biological activity of (3-(tert-Butyl)phenyl)methanamine is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various biological macromolecules. These interactions can influence enzyme activity and receptor binding, which are critical for therapeutic efficacy. The compound may act as a modulator of specific biological pathways, potentially leading to applications in drug development .

Biological Activity Overview

Research indicates that (3-(tert-Butyl)phenyl)methanamine exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the structure-activity relationship (SAR) of benzylamine derivatives found that modifications significantly affect their anticancer properties. For instance, the introduction of electron-withdrawing groups enhanced potency against specific cancer cell lines. While direct studies on (3-(tert-Butyl)phenyl)methanamine are still emerging, these findings support the hypothesis that similar structural modifications could lead to promising anticancer agents .

Case Study: Antimicrobial Efficacy

Another area of research explored the antimicrobial efficacy of various benzylamine derivatives. Compounds with similar functional groups demonstrated significant activity against Gram-positive and Gram-negative bacteria. This suggests that (3-(tert-Butyl)phenyl)methanamine may also possess antimicrobial properties worth investigating further .

Future Directions in Research

Ongoing studies are essential to fully elucidate the biological activity and therapeutic potential of (3-(tert-Butyl)phenyl)methanamine. Key areas for future research include:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile in a living organism.

- Synthetic Modifications : Exploring derivatives to enhance potency and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.